CBS9106 CBS9106 Felezonexor is an orally bioavailable inhibitor of the nuclear export protein exportin-1 (XPO1; chromosome region maintenance 1 protein homolog; CRM1), with potential antineoplastic and pro-apoptotic activities. Upon administration, felezonexor reversibly binds to the cargo binding site of XPO1, and prevents the XPO1-mediated nuclear export of cargo proteins, including tumor suppressor proteins (TSPs), such as p53, FOXO, p21, and p27, and leads to their selective accumulation in the nuclei of tumor cells. As a selective inhibitor of nuclear export (SINE), SL-801 restores the nuclear localization and function of TSPs, which leads to the induction of apoptosis in tumor cells. XPO1, the major export factor that transports proteins and RNA from the nucleus to the cytoplasm, is overexpressed in a variety of cancer cell types while minimally expressed in normal, healthy cells. The dysregulated export of TSPs into the cytoplasm prevents TSP-initiated apoptosis. XPO1 overexpression leads to uncontrolled tumor cell proliferation and is associated with poor prognosis.
Brand Name: Vulcanchem
CAS No.: 1076235-04-5
VCID: VC0548832
InChI: InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24)
SMILES: CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C
Molecular Formula: C18H21ClF3N3O3
Molecular Weight: 419.8 g/mol

CBS9106

CAS No.: 1076235-04-5

Cat. No.: VC0548832

Molecular Formula: C18H21ClF3N3O3

Molecular Weight: 419.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CBS9106 - 1076235-04-5

Specification

CAS No. 1076235-04-5
Molecular Formula C18H21ClF3N3O3
Molecular Weight 419.8 g/mol
IUPAC Name 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione
Standard InChI InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24)
Standard InChI Key CMASLSTVVOYJQY-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C
Canonical SMILES CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C
Appearance Solid powder

Introduction

CBS9106, also known as SL-801 or Felezonexor, is a novel, reversible oral inhibitor of CRM1 (Chromosome Region Maintenance 1), a protein responsible for the nuclear export of various cargo proteins. CRM1 plays a crucial role in the regulation of cellular processes by controlling the localization of proteins within the cell. CBS9106 has been identified as a promising therapeutic agent due to its ability to inhibit CRM1-dependent nuclear export, leading to antitumor effects in a broad spectrum of cancer cells .

Mechanism of Action

CBS9106 functions by inhibiting CRM1-dependent nuclear export, which results in the accumulation of tumor suppressor proteins within the nucleus. This mechanism leads to cell cycle arrest and the induction of apoptosis in cancer cells. Unlike Leptomycin B (LMB), a well-known CRM1 inhibitor with significant toxicity, CBS9106 offers a reversible binding to CRM1, making it a more suitable candidate for clinical use .

Key Mechanistic Features:

  • CRM1 Inhibition: CBS9106 binds to CRM1, specifically targeting Cys528, which is essential for its inhibitory activity .

  • Reversible Binding: Unlike LMB, CBS9106's binding to CRM1 is reversible, contributing to its reduced toxicity and potential clinical utility .

  • CRM1 Depletion: CBS9106 induces CRM1 protein degradation via the ubiquitin-proteasome pathway, a unique feature among CRM1 inhibitors .

In Vitro Studies

CBS9106 has been tested against over 60 human cancer cell lines, demonstrating potent antitumor activity with IC50 values ranging from 3 to 278 nM. It sensitizes cells to radiation and induces cell cycle arrest and apoptosis in a time- and dose-dependent manner .

IC50 Values for Selected Cancer Cell Lines:

Cell LineIC50 (nM)
MM.1S22.3
RPMI-822635.6
MDA MB 2319
A37510
SK-LMS-128

In Vivo Studies

Oral administration of CBS9106 in mouse xenograft models has shown significant tumor growth inhibition and prolonged survival without substantial body weight loss. These results highlight its potential as a therapeutic agent for cancer treatment .

Clinical Trials

CBS9106 (SL-801) has been investigated in a phase I clinical trial for patients with advanced solid tumors. The trial, initiated in 2016, aimed to assess its safety and efficacy in patients with metastatic or locally advanced and unresectable solid tumors. Interim results reported a partial response in a patient with KRAS+ microsatellite stable colorectal cancer and stable disease in several other patients .

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